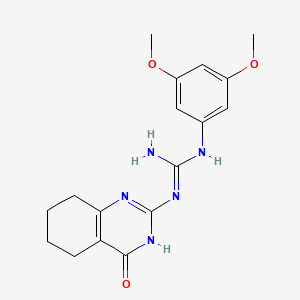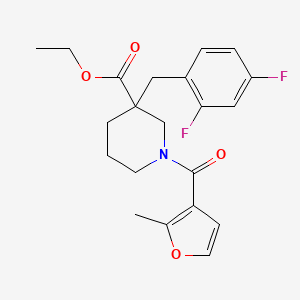![molecular formula C21H34N2O5 B6106131 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B6106131.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been used as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. This compound's partial agonist activity at these receptors results in the modulation of serotonin neurotransmission, leading to changes in mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has several advantages for use in laboratory experiments. It is a potent and selective agonist for the 5-HT2A and 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, this compound has limitations as well. It has been shown to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces adverse effects.
Orientations Futures
There are several potential future directions for research on 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate. One direction is the development of novel drugs that target the 5-HT2A and 5-HT2C receptors, based on the structure of this compound. Another direction is the investigation of the potential therapeutic effects of this compound in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Finally, research could focus on the development of new methods for synthesizing this compound and other piperazine derivatives with improved therapeutic profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high affinity for serotonin receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand the therapeutic potential of this compound and its limitations.
Méthodes De Synthèse
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate can be synthesized through a multistep process that involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylamine, followed by the reaction with piperazine and oxalic acid. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. Studies have shown that this compound has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.C2H2O4/c1-16-7-8-17(19(2,3)4)18(15-16)22-14-6-9-21-12-10-20(5)11-13-21;3-1(4)2(5)6/h7-8,15H,6,9-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQGYHFDNFVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6106058.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6106068.png)
![2-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6106069.png)

![1-tert-butyl-4-(2,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6106085.png)
![2-(3,5-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B6106092.png)


![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6106123.png)
![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![methyl 5-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6106159.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)